

SCAL-266 Experimental Protocol for In-Vivo Studies: Application Notes and Protocols

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Compound of Interest

Compound Name: SCAL-266
Cat. No.: B12379429

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Disclaimer: Initial searches for "**SCAL-266**" did not yield specific results. However, extensive information was found for two similarly named experimental agents: TAS266 and ST266. It is highly probable that "**SCAL-266**" is a typographical error. This document provides detailed application notes and protocols for both TAS266 and ST266 to ensure a comprehensive response.

Part 1: TAS266

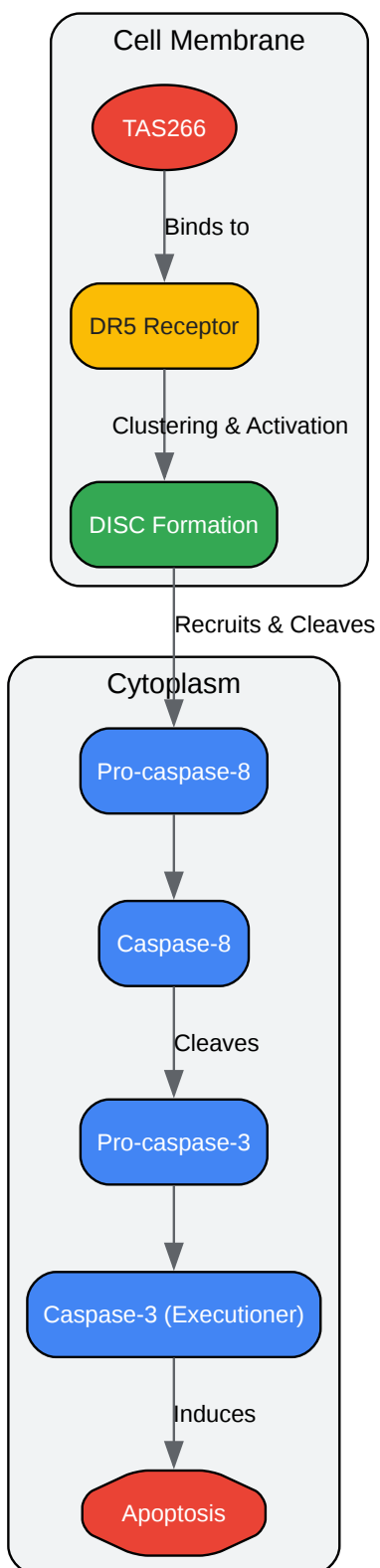
Compound Name: TAS266

Description: TAS266 is a novel, agonistic tetravalent Nanobody® that targets the Death Receptor 5 (DR5).[1][2][3] A Nanobody is a therapeutic protein based on single, high-affinity heavy chain domain antibodies.[4] The tetravalent structure of TAS266, with four single-chain antibodies specific to DR5, allows for potent activation of the receptor.[1] Preclinical studies demonstrated that TAS266 was more potent at inducing cell death than a cross-linked DR5 antibody or TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand).[2][3][4][5]

Therapeutic Area: Oncology (Advanced Solid Tumors)

Mechanism of Action & Signaling Pathway

TAS266 exerts its anti-tumor effect by binding to and activating DR5, a cell surface receptor belonging to the tumor necrosis factor (TNF)-receptor superfamily.^{[1][6]} This binding initiates the extrinsic apoptosis pathway. The multivalent nature of TAS266 allows for efficient clustering of DR5, leading to the formation of the Death-Inducing Signaling Complex (DISC). This complex, in turn, activates a cascade of caspases, ultimately leading to programmed cell death (apoptosis) in tumor cells that express DR5.^{[1][5]}



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Caption: TAS266 signaling pathway leading to apoptosis.

In-Vivo Preclinical Studies

Preclinical evaluation of TAS266 involved tumor xenograft models to assess its anti-tumor efficacy.[4][5] These studies demonstrated that TAS266 could elicit tumor regressions, even with a single dose, and showed superior activity compared to other DR5 agonists.[4][5]

Experimental Protocol: Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of TAS266 in a human tumor xenograft mouse model.

1. Cell Culture and Animal Model:

- Human cancer cell lines expressing DR5 (e.g., pancreatic, colon) are cultured under standard conditions.
- Immunocompromised mice (e.g., athymic nude mice) are used to prevent rejection of human tumor xenografts.

2. Tumor Implantation:

- A suspension of tumor cells is injected subcutaneously into the flank of each mouse.
- Tumor growth is monitored regularly using calipers.

3. Treatment Administration:

- Once tumors reach a predetermined size, mice are randomized into treatment and control groups.
- TAS266 is administered intravenously at various dose levels.
- The control group receives a vehicle control.

4. Efficacy Assessment:

- Tumor volume is measured at regular intervals throughout the study.
- Animal body weight and general health are monitored as indicators of toxicity.
- At the end of the study, tumors may be excised for further analysis (e.g., histology, biomarker analysis).

Clinical Trial Data

A Phase I clinical trial of TAS266 was initiated in adult patients with advanced solid tumors.[3] However, the study was terminated early due to unexpected hepatotoxicity.[3][7]

Dose Level	Number of Patients	Key Findings	Adverse Events
3 mg/kg	4	Grade ≥ 3 elevations in AST and/or ALT in 3 of 4 patients.[3]	Significant but reversible hepatotoxicity.[3]

The hepatotoxicity was potentially linked to the high potency of TAS266 and pre-existing antibodies that could bind to the drug, possibly leading to enhanced DR5 clustering and apoptosis in hepatocytes.[8]

Part 2: ST266

Compound Name: ST266

Description: ST266 is a non-cellular, complex biological product, also known as a secretome, derived from the proprietary culture of Amnion-derived Multipotent Progenitor (AMP) cells.[9][10] It is composed of hundreds of biologically active molecules, including growth factors and cytokines, at low physiological concentrations.[10]

Therapeutic Areas: Necrotizing Enterocolitis, Optic Neuritis, Corneal Epithelial Defects, and other inflammatory and degenerative conditions.

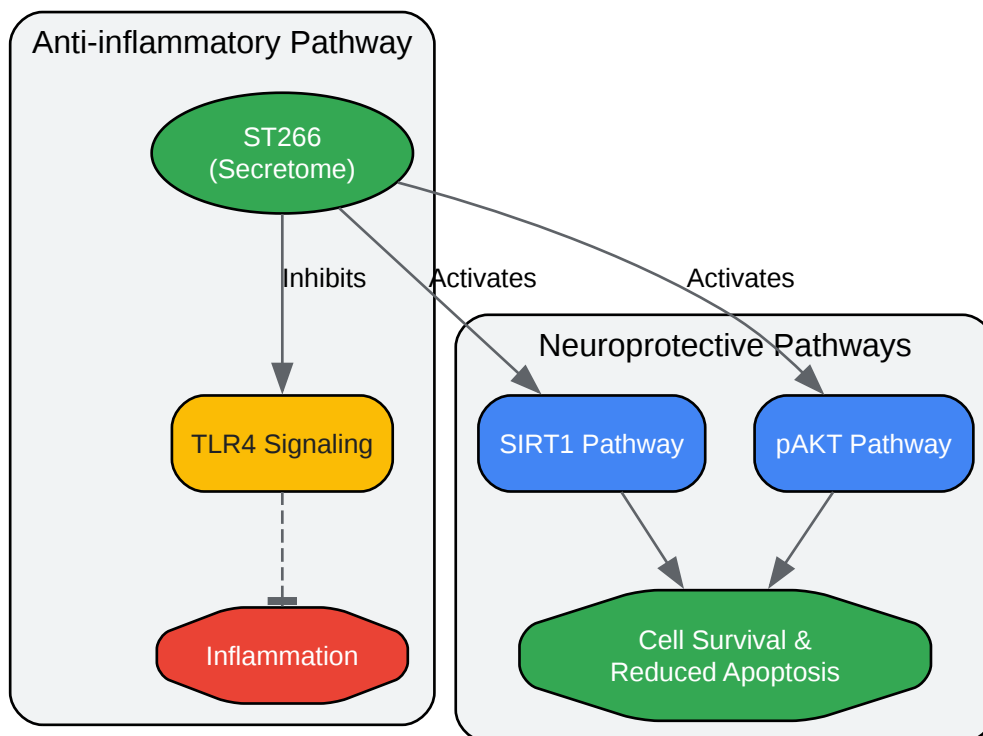
Mechanism of Action & Signaling Pathways

The mechanism of action of ST266 is multifactorial and involves the simultaneous modulation of multiple cellular pathways to promote healing, reduce inflammation, and protect cells from damage.[10][11] Key reported mechanisms include:

- **Anti-inflammatory effects:** ST266 can modulate the inflammatory response by decreasing pro-inflammatory cytokines.[11] In the context of necrotizing enterocolitis, it has been shown to inhibit Toll-like receptor 4 (TLR4) signaling.[12]
- **Neuroprotection:** ST266 has demonstrated neuroprotective effects by reducing oxidative stress and promoting cell survival.[10] This is partly attributed to the activation of the SIRT1

and pAKT signaling pathways.[10][13][14]

- Cellular Restoration and Healing: ST266 supports cellular homeostasis, reduces apoptosis, and promotes cell proliferation and wound healing.[10][11]



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Caption: Key signaling pathways modulated by ST266.

In-Vivo Preclinical Studies

ST266 has been evaluated in various preclinical models, demonstrating its therapeutic potential.

Experimental Protocol: Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model for Optic Neuritis

Objective: To assess the neuroprotective effects of intranasally administered ST266 on retinal ganglion cells (RGCs) and the optic nerve in a model of multiple sclerosis-induced optic neuritis.[9][15]

1. EAE Induction:

- Chronic EAE is induced in mice (e.g., C57BL/6J) as previously described in the literature.[9]

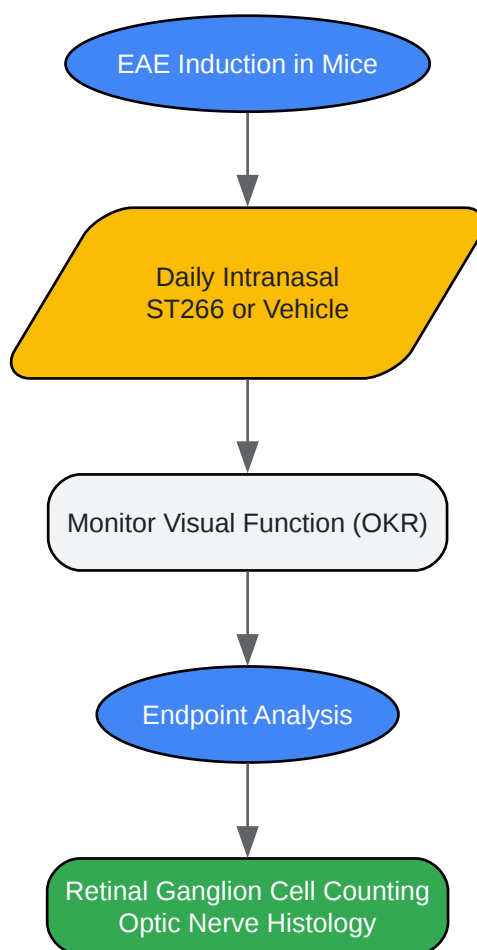
2. Treatment Administration:

- Mice are treated daily with intranasal administration of ST266 or a vehicle control.[9] This route of administration allows for bypassing the blood-brain barrier and direct delivery to the central nervous system and optic nerve.[10]

3. Assessment of Visual Function and Pathology:

- Visual function can be assessed using methods such as optokinetic response (OKR).[9]
- At the end of the study, retinas are isolated, and RGCs are counted to determine cell survival.[9][15]
- Optic nerves are assessed for inflammation and demyelination through histological analysis. [9][15]

Experimental Workflow: EAE In-Vivo Study



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Caption: Experimental workflow for ST266 in an EAE mouse model.

Quantitative Data from Preclinical Studies

Model	Treatment	Key Outcome	Result	Reference
EAE Optic Neuritis	ST266	Retinal Ganglion Cell (RGC) Survival	Significantly improved RGC survival compared to vehicle.	[9][15]
EAE Optic Neuritis	ST266	Optic Nerve Demyelination	Reduced optic nerve demyelination.	[9][15]
Necrotizing Enterocolitis (Mouse and Piglet)	ST266	Prevention and Treatment of NEC	ST266 prevented and treated experimental NEC.	[12]

Clinical Trial Information

ST266 is being evaluated in a Phase 1-2 clinical trial for the treatment of necrotizing enterocolitis in infants. The primary objective is to determine the safety and tolerability of two dose levels (0.5 mL/kg and 1.0 mL/kg) administered intravenously. A secondary objective is to assess preliminary efficacy.

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